Bryodulcosigenin

Descripción

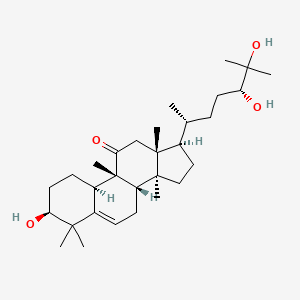

Structure

3D Structure

Propiedades

Fórmula molecular |

C30H50O4 |

|---|---|

Peso molecular |

474.7 g/mol |

Nombre IUPAC |

(3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3-hydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |

InChI |

InChI=1S/C30H50O4/c1-18(9-13-24(32)27(4,5)34)19-15-16-28(6)22-12-10-20-21(11-14-23(31)26(20,2)3)30(22,8)25(33)17-29(19,28)7/h10,18-19,21-24,31-32,34H,9,11-17H2,1-8H3/t18-,19-,21-,22+,23+,24-,28+,29-,30+/m1/s1 |

Clave InChI |

FPMQKXQOBKDVHF-DJHQPCGUSA-N |

SMILES isomérico |

C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3CC[C@@H](C4(C)C)O)C)C)C |

SMILES canónico |

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC(=O)C3(C2CC=C4C3CCC(C4(C)C)O)C)C)C |

Origen del producto |

United States |

Foundational & Exploratory

Bryodulcosigenin: A Technical Guide to its Natural Source, Isolation, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bryodulcosigenin is a naturally occurring cucurbitane-type triterpenoid that has garnered significant interest within the scientific community due to its potential therapeutic properties. This technical guide provides a comprehensive overview of this compound, focusing on its natural source, geographical origin, detailed experimental protocols for its isolation, and its interaction with key biological signaling pathways. All quantitative data is presented in structured tables for clarity, and complex biological and experimental processes are visualized using Graphviz diagrams.

Natural Source and Geographical Origin

The primary natural source of this compound is the plant Bryonia dioica , commonly known as red bryony or white bryony.[1][2][3] This perennial climbing vine belongs to the Cucurbitaceae family.[4] this compound, a cucurbitane-type triterpenoid, is predominantly isolated from the roots of this plant.[1][2]

Bryonia dioica is indigenous to Central and Southern Europe, and its distribution extends to Western Asia and Northern Africa.[4][5][6][7] The plant thrives in a variety of habitats and is a recognized species in the flora of these regions.[8]

Biosynthesis of this compound

This compound belongs to the cucurbitane class of triterpenoids. The biosynthesis of these complex molecules in plants is a multi-step process that begins with the isoprenoid pathway. Isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) are synthesized through the mevalonate (MVA) and methylerythritol 4-phosphate (MEP) pathways. These precursors are utilized to form squalene, which undergoes epoxidation to 2,3-oxidosqualene. This linear precursor is then cyclized by oxidosqualene cyclases (OSCs) to form the characteristic tetracyclic cucurbitane skeleton. Subsequent modifications, including oxidations and glycosylations, are catalyzed by enzymes such as cytochrome P450s (P450s) and UDP glycosyltransferases (UGTs) to yield the diverse array of cucurbitane triterpenoids, including this compound.

Experimental Protocols: Isolation and Purification

While a specific, detailed protocol for the isolation of this compound is not extensively published, the following is a representative methodology based on established techniques for the extraction of cucurbitane triterpenoids from plant roots.

Extraction Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. phcogrev.com [phcogrev.com]

- 4. researchgate.net [researchgate.net]

- 5. Cucurbitane-Type Triterpenoids from the Vines of Momordica charantia and Their Anti-inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [THE BITTER PRINCIPLES OF THE ROOTS OF RED BRYONY, BRYONIA DIOICA JACQ. ISOLATION OF CUCURBITACINES L, J, AND K AS WELL AS TETRAHYDROCUCURBITACINE I, A NEW NATURAL CUCURBITACINE] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Microwave- and Ultrasound-Assisted Extraction of Cucurbitane-Type Triterpenoids from Momordica charantia L. Cultivars and Their Antiproliferative Effect on SAS Human Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Bryodulcosigenin: A Technical Guide to a Promising Cucurbitane Triterpenoid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bryodulcosigenin is a naturally occurring cucurbitane-type triterpenoid that has garnered significant interest within the scientific community for its potent anti-inflammatory properties.[1][2][3] Isolated from the roots of Bryonia dioica, a plant with a history in traditional medicine, this compound is being investigated for its therapeutic potential in inflammatory conditions, particularly ulcerative colitis.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, biological activity, and mechanisms of action of this compound, with a focus on the experimental data available to date.

Chemical Structure and Properties

While a definitive, publicly available structural elucidation with complete stereochemistry and assigned NMR data for this compound is not readily accessible in the reviewed literature, it is characterized as a cucurbitane-type triterpenoid. The foundational structure of cucurbitane triterpenoids is a tetracyclic scaffold, which is often highly oxygenated. The specific functional groups and their stereochemical arrangement on the this compound molecule are crucial for its biological activity. Further research is needed to fully characterize and publish the complete spectral data for this compound.

Biological Activity and Therapeutic Potential

The primary therapeutic potential of this compound lies in its anti-inflammatory effects. The most comprehensive research on this compound has been conducted in the context of dextran sulfate sodium (DSS)-induced colitis in mice, a well-established model for ulcerative colitis.

In Vivo Efficacy in a Murine Model of Colitis

A key study by Li et al. (2022) demonstrated the significant in vivo efficacy of this compound in a DSS-induced colitis model.[1][2][3] Oral administration of this compound at a dose of 10 mg/kg/day resulted in marked improvements in several key pathological indicators of the disease.[1][2][3]

| Parameter | Observation | Reference |

| Disease Activity Index (DAI) | Significantly improved | [1][2][3] |

| Colon Length | Significantly improved | [1][2][3] |

| Colonic Histopathological Damage | Alleviated | [1][2][3] |

Mechanism of Action: Targeting the NLRP3 Inflammasome

This compound exerts its anti-inflammatory effects through the modulation of specific signaling pathways, most notably through the inhibition of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[1][3] The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating inflammatory caspases and inducing the maturation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18.

The proposed mechanism of action involves the suppression of NLRP3 inflammasome activation, which in turn leads to a downstream reduction in the inflammatory cascade.

Caption: Proposed mechanism of this compound in the NLRP3 inflammasome pathway.

Experimental Protocols

Detailed experimental protocols for the isolation, characterization, and biological evaluation of this compound are crucial for reproducible research. The following outlines the general methodologies employed in the key studies.

Isolation of this compound from Bryonia dioica

A standardized protocol for the isolation of this compound would typically involve the following steps. However, a detailed, published protocol specifically for this compound is not currently available.

Caption: General workflow for the isolation of triterpenoids from plant material.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

The DSS-induced colitis model is a widely used in vivo assay to evaluate the efficacy of anti-inflammatory compounds.

-

Animal Model: C57BL/6 mice are typically used.

-

Induction of Colitis: Mice are administered 2.5% (w/v) DSS in their drinking water for a specified period (e.g., 7 days).

-

Treatment: this compound (10 mg/kg/day) is administered orally.

-

Assessment:

-

Disease Activity Index (DAI): Monitored daily, based on weight loss, stool consistency, and rectal bleeding.

-

Colon Length: Measured post-mortem as an indicator of inflammation.

-

Histological Analysis: Colon tissues are fixed, sectioned, and stained (e.g., with H&E) to assess tissue damage and inflammatory cell infiltration.

-

Western Blot Analysis

Western blotting is used to quantify the protein expression levels of key inflammatory and apoptosis-related markers.

-

Protein Extraction: Colon tissues or cell lysates are homogenized in RIPA buffer.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Proteins are transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies (e.g., anti-NLRP3, anti-caspase-1, anti-IL-1β, anti-Bax, anti-Bcl-2) followed by HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) kit.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is employed to measure the mRNA expression levels of target genes.

-

RNA Extraction: Total RNA is extracted from tissues or cells using TRIzol reagent.

-

cDNA Synthesis: First-strand cDNA is synthesized from the RNA template using a reverse transcriptase kit.

-

PCR Amplification: qRT-PCR is performed using SYBR Green master mix and gene-specific primers.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.

Future Directions

While the initial findings for this compound are promising, further research is essential to fully elucidate its therapeutic potential. Key areas for future investigation include:

-

Complete Structural Elucidation: A definitive structural characterization using advanced NMR techniques (e.g., 2D NMR) and X-ray crystallography is needed.

-

Pharmacokinetics and Bioavailability: Studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound are crucial for dosage optimization.

-

Toxicology Studies: Comprehensive safety and toxicology assessments are required before consideration for clinical trials.

-

Chemical Synthesis: The development of a synthetic route for this compound would enable the production of larger quantities for research and development, as well as the generation of analogs with potentially improved properties.

-

Clinical Trials: Should preclinical studies continue to yield positive results, well-designed clinical trials will be necessary to evaluate the safety and efficacy of this compound in human patients with ulcerative colitis and other inflammatory diseases.

Conclusion

This compound is a cucurbitane triterpenoid with demonstrated anti-inflammatory activity, primarily through the inhibition of the NLRP3 inflammasome pathway. Its efficacy in a preclinical model of ulcerative colitis suggests its potential as a novel therapeutic agent. However, further in-depth research is required to fully characterize its chemical properties, pharmacological profile, and safety before it can be considered for clinical development. This technical guide serves as a summary of the current knowledge and a foundation for future investigations into this promising natural product.

References

- 1. This compound a natural cucurbitane-type triterpenoid attenuates dextran sulfate sodium (DSS)-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]

Bryodulcosigenin: A Technical Guide to its Anti-Inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bryodulcosigenin, a cucurbitane-type triterpenoid isolated from Bryonia dioica, has demonstrated notable anti-inflammatory effects. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's anti-inflammatory properties, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used to elucidate its effects. The information is intended to support further research and development of this promising natural compound as a potential therapeutic agent for inflammatory conditions, particularly ulcerative colitis.

Introduction

Inflammatory diseases represent a significant global health challenge. This compound has emerged as a compound of interest due to its potent anti-inflammatory activities.[1][2][3] This document synthesizes the available data on its efficacy and underlying molecular mechanisms.

Quantitative Data on Anti-Inflammatory Efficacy

The primary in vivo evidence for this compound's anti-inflammatory effects comes from a study on a dextran sulfate sodium (DSS)-induced colitis model in mice. The oral administration of this compound at a dose of 10 mg/kg/day resulted in significant improvements in multiple disease parameters.[1][2][3]

| Parameter | Observation | Model System | Reference |

| Dosage | 10 mg/kg/day (oral administration) | DSS-induced colitis in mice | [1][2][3] |

| Colon Length | Significantly improved | DSS-induced colitis in mice | [1][2][3] |

| Disease Activity Index | Significantly improved | DSS-induced colitis in mice | [1][2][3] |

| Colonic Histopathological Damage | Alleviated | DSS-induced colitis in mice | [1][2][3] |

| Tight Junction Proteins (Occludin and ZO-1) | Reversed TNF-α-induced degradation | Intestinal epithelial cells (NCM460) | [1][2][3] |

| Apoptosis | Suppressed elevated apoptosis | Intestinal epithelial cells (NCM460) | [1][2][3] |

| NLRP3 Inflammasome | Suppressed activation | In vivo (DSS-induced colitis) | [1][2][3] |

Mechanism of Action: Signaling Pathways

This compound exerts its anti-inflammatory effects primarily through the suppression of the NLRP3 inflammasome activation cascade. This inhibition leads to a downstream reduction in the maturation and release of pro-inflammatory cytokines, thereby mitigating the inflammatory response and restoring intestinal barrier integrity.[1][2][3]

Caption: this compound inhibits NLRP3 inflammasome and apoptosis.

Experimental Protocols

The following sections detail the key experimental methodologies employed in the evaluation of this compound's anti-inflammatory properties.

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

A chronic ulcerative colitis model was established using 2.5% DSS in mice treated for 64 days.[2] this compound was administered orally at a dose of 10 mg/kg/day.[1][2][3] Diagnostic assessments included monitoring colon length, disease activity index, and histological analysis of colonic tissue damage.[1][2]

Caption: Workflow for the DSS-induced colitis mouse model.

Western Blot Analysis

Western blotting was utilized to determine the protein expression levels of key molecules in the inflammatory and apoptosis pathways.

Protocol Outline:

-

Protein Extraction: Lysates from colonic tissues or cell cultures are prepared using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., NLRP3, Caspase-1, Occludin, ZO-1, β-actin).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin).

Caption: Generalized workflow for Western Blot analysis.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR was employed to measure the mRNA expression levels of genes involved in inflammation and intestinal barrier function.

Protocol Outline:

-

RNA Extraction: Total RNA is isolated from colonic tissues or cell cultures using a suitable RNA extraction kit (e.g., TRIzol).

-

RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed by gel electrophoresis.

-

Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qRT-PCR: The relative expression of target genes is quantified using a real-time PCR system with a fluorescent dye (e.g., SYBR Green) or probe-based chemistry (e.g., TaqMan).

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., β-actin, GAPDH) used for normalization.

Caption: Generalized workflow for quantitative Real-Time PCR.

Conclusion and Future Directions

This compound demonstrates significant anti-inflammatory potential, particularly in the context of intestinal inflammation. Its ability to suppress the NLRP3 inflammasome and protect the intestinal barrier highlights its promise as a therapeutic candidate. Future research should focus on elucidating the complete pharmacokinetic and pharmacodynamic profiles of this compound, identifying its direct molecular targets, and conducting further preclinical studies in various inflammatory models to validate its efficacy and safety. More detailed in vitro studies are also warranted to determine dose-response relationships and further unravel the intricacies of its mechanism of action.

References

Bryodulcosigenin: A Technical Guide to its Antioxidant Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bryodulcosigenin, a cucurbitane-type triterpenoid, has garnered significant scientific interest for its marked anti-inflammatory effects.[1][2] While extensive research has focused on its role in mitigating inflammatory conditions such as colitis, its direct antioxidant potential remains an area of burgeoning investigation. This technical guide provides a comprehensive overview of the current understanding and potential mechanisms of this compound's antioxidant activity, drawing from available literature on the compound and related cucurbitane triterpenoids.

Quantitative Antioxidant Data

Direct quantitative data on the free radical scavenging activity of this compound from standardized assays such as DPPH and ABTS is not extensively available in the current body of scientific literature. However, studies on other cucurbitane triterpenoids provide a basis for understanding its potential potency. The following table summarizes the available data for related compounds, highlighting the need for further specific investigation into this compound.

| Compound/Extract | Assay | IC50 Value | Reference |

| This compound | DPPH | Not Available | |

| This compound | ABTS | Not Available | |

| Cucurbitane Triterpenoid 1 (from Momordica charantia) | ABTS | 352.1 ± 11.5 µM | [3] |

| Cucurbitane Triterpenoid 2 (from Momordica charantia) | ABTS | 458.9 ± 13.0 µM | [3] |

| Ethyl Acetate Fraction (Macaranga hypoleuca) | DPPH | 14.31 mg/L | [4] |

| Ethyl Acetate Fraction (Macaranga hypoleuca) | ABTS | 2.10 µg/mL | [4] |

Experimental Protocols

To facilitate further research into the antioxidant properties of this compound, this section details standardized protocols for key in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.

Methodology:

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The absorbance of the working solution should be adjusted to approximately 1.0 at 517 nm.

-

Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound (dissolved in a suitable solvent) to 100 µL of the DPPH working solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined from a dose-response curve.[2][5]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay assesses the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Methodology:

-

Reagent Preparation: Generate the ABTS•+ by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction Mixture: Add 10 µL of various concentrations of this compound to 190 µL of the diluted ABTS•+ solution in a 96-well plate.

-

Incubation: Incubate the plate at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.[6][7]

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of a compound to inhibit intracellular reactive oxygen species (ROS) generation.

Methodology:

-

Cell Culture: Seed human hepatocarcinoma (HepG2) or other suitable cells in a 96-well plate and grow to confluence.

-

Loading: Wash the cells with PBS and incubate with a solution containing 2',7'-dichlorofluorescin diacetate (DCFH-DA) and this compound for a specified time (e.g., 1 hour).

-

Induction of Oxidative Stress: Add a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to induce oxidative stress.

-

Measurement: Measure the fluorescence of dichlorofluorescein (DCF), the oxidized product of DCFH, at appropriate excitation and emission wavelengths (e.g., 485 nm and 535 nm) over time.

-

Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence curve. Results can be expressed as quercetin equivalents.[8][9]

Lipid Peroxidation Inhibition Assay (MDA Assay)

This assay determines the ability of a compound to inhibit the peroxidation of lipids by measuring the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation.

Methodology:

-

Sample Preparation: Homogenize tissue samples or prepare cell lysates.

-

Reaction: Add the sample to a reaction mixture containing thiobarbituric acid (TBA) and heat at 95°C for a specified time (e.g., 60 minutes). This reaction forms a pink-colored MDA-TBA adduct.

-

Measurement: After cooling, measure the absorbance of the supernatant at 532 nm.

-

Calculation: The concentration of MDA is calculated using a standard curve prepared with an MDA standard.[10][11][12]

Signaling Pathways and Mechanisms of Action

While direct evidence for this compound's antioxidant mechanism is still emerging, its established anti-inflammatory properties provide valuable insights into its potential pathways of action.

Inhibition of the NLRP3 Inflammasome

This compound has been shown to effectively suppress the activation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[1][13] The activation of the NLRP3 inflammasome is closely linked to oxidative stress, as reactive oxygen species (ROS) can act as a trigger.[14][15][16] By inhibiting the NLRP3 inflammasome, this compound can disrupt the cycle of inflammation and oxidative stress, thereby contributing to its overall protective effects.

Figure 1: this compound's inhibition of the NLRP3 inflammasome pathway.

Potential Activation of the Nrf2/HO-1 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[17][18] Upon activation by oxidative stress, Nrf2 translocates to the nucleus and induces the expression of a battery of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1).[4][19] Many natural compounds exert their antioxidant effects through the activation of this pathway. While direct evidence for this compound is pending, it is a plausible mechanism that warrants investigation.

Figure 2: Potential activation of the Nrf2/HO-1 signaling pathway.

Experimental Workflow for Antioxidant Evaluation

The following diagram outlines a logical workflow for the comprehensive evaluation of the antioxidant potential of this compound.

Figure 3: Recommended workflow for evaluating this compound's antioxidant potential.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutic agents with both anti-inflammatory and potential antioxidant properties. Its ability to suppress the NLRP3 inflammasome provides a clear link to the mitigation of oxidative stress. However, to fully elucidate its antioxidant capacity, further research is imperative. Future studies should focus on:

-

Quantitative in vitro antioxidant assays: Determining the IC50 values of this compound in DPPH, ABTS, and other radical scavenging assays.

-

Cell-based antioxidant studies: Quantifying its cellular antioxidant activity and its ability to protect against various inducers of oxidative stress.

-

Mechanistic elucidation: Investigating the direct effects of this compound on the Nrf2/HO-1 signaling pathway and the activity of key antioxidant enzymes such as SOD, CAT, and GPx.

-

In vivo studies: Evaluating its antioxidant effects in relevant animal models of diseases associated with oxidative stress.

By systematically addressing these research gaps, a comprehensive understanding of this compound's antioxidant potential can be achieved, paving the way for its potential application in the prevention and treatment of oxidative stress-related pathologies.

References

- 1. Preclinical and Clinical Antioxidant Effects of Natural Compounds against Oxidative Stress-Induced Epigenetic Instability in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 8. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Malondialdehyde and thiobarbituric acid-reactivity as diagnostic indices of lipid peroxidation and peroxidative tissue injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound a natural cucurbitane-type triterpenoid attenuates dextran sulfate sodium (DSS)-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Oxidative Stress and the NLRP3 Inflammasome: Focus on Female Fertility and Reproductive Health - PMC [pmc.ncbi.nlm.nih.gov]

- 15. TRPM2 links oxidative stress to the NLRP3 inflammasome activation (P1268) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. NLRP3 Inflammasome and Inflammatory Response in Aging Disorders: The Entanglement of Redox Modulation in Different Outcomes [mdpi.com]

- 17. Activation of Nrf2/HO-1 signaling: An important molecular mechanism of herbal medicine in the treatment of atherosclerosis via the protection of vascular endothelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 18. frontiersin.org [frontiersin.org]

- 19. mdpi.com [mdpi.com]

Bryodulcosigenin: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bryodulcosigenin is a naturally occurring cucurbitane-type triterpenoid isolated from plants such as Bryonia dioica. Triterpenoids of this class are known for a wide range of biological activities, and this compound, in particular, has demonstrated significant therapeutic potential in preclinical studies. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its anti-inflammatory, anti-osteoporotic, and potential anticancer properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the implicated biological pathways and workflows to support further research and development efforts.

Anti-inflammatory Potential: Focus on Ulcerative Colitis

The most extensively studied therapeutic application of this compound is in the context of inflammatory bowel disease, specifically ulcerative colitis (UC). Preclinical evidence strongly suggests that this compound can ameliorate the pathological features of UC by protecting the intestinal barrier, reducing inflammation, and inhibiting apoptosis of intestinal epithelial cells.

Efficacy in a Murine Model of Colitis

In a dextran sulfate sodium (DSS)-induced colitis model in mice, oral administration of this compound (10 mg/kg/day) has been shown to significantly improve disease outcomes.[1][2][3][4][5] The key findings are summarized in the table below.

Table 1: Effects of this compound on DSS-Induced Colitis in Mice

| Parameter Assessed | Observation with this compound Treatment | Reference |

|---|---|---|

| Clinical Manifestations | ||

| Disease Activity Index (DAI) | Significantly improved | [1][2] |

| Colon Length | Significantly improved (reduced shortening) | [1][2] |

| Histopathology | ||

| Colonic Histopathological Damage | Alleviated | [1][2] |

| Intestinal Barrier Integrity | ||

| Tight Junction Protein (Occludin) | Reversed TNF-α-induced degradation | [1][2] |

| Tight Junction Protein (ZO-1) | Reversed TNF-α-induced degradation | [1][2] |

| Cellular Processes | ||

| Intestinal Epithelial Cell Apoptosis | Suppressed elevation | [1][2] |

| Inflammatory Pathways |

| NLRP3 Inflammasome Activation | Suppressed |[1][2] |

Experimental Protocols

This protocol is a generalized representation based on standard methodologies for inducing chronic colitis with DSS, as specific details from the primary literature on this compound were not fully available.

-

Animal Model: Male C57BL/6 mice (6-8 weeks old) are typically used.[6]

-

Acclimatization: Animals are acclimatized for at least one week before the experiment, with free access to standard chow and water.

-

Induction of Chronic Colitis: Chronic colitis is induced by administering cycles of 2.5% (w/v) DSS (molecular weight 36,000–50,000 Da) in the drinking water.[1][2] A typical cycle consists of 5-7 days of DSS administration followed by a 1-2 week recovery period with regular drinking water.[6] This is repeated for several cycles to establish a chronic inflammatory state.[1][2]

-

Treatment: this compound is administered orally at a dose of 10 mg/kg/day throughout the study period.[1][2] A vehicle control group receives the corresponding solvent.

-

Monitoring: Mice are monitored daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).

-

Endpoint Analysis: At the end of the study, mice are euthanized. The colon is excised, and its length is measured. Colonic tissues are collected for histological analysis (H&E staining), and protein/RNA extraction for molecular analyses.

This protocol describes a general method for assessing the effects of this compound on intestinal epithelial barrier integrity using the NCM460 human colon mucosal epithelial cell line.

-

Cell Culture: NCM460 cells are cultured in appropriate media (e.g., M3Base medium) and maintained at 37°C in a humidified atmosphere with 5% CO2.[7][8] For barrier function studies, cells are seeded at a high density on permeable Transwell inserts.[1][2]

-

Barrier Disruption: To mimic inflammatory conditions, the cell monolayer is treated with an inflammatory cytokine, such as TNF-α, to induce the degradation of tight junction proteins.[1][2]

-

This compound Treatment: Cells are co-treated with TNF-α and various concentrations of this compound or pre-treated with this compound before TNF-α exposure.

-

Assessment of Barrier Integrity:

-

Transepithelial Electrical Resistance (TEER): TEER is measured using a voltmeter to assess the integrity of the tight junctions. A decrease in TEER indicates increased permeability.[1][2]

-

Paracellular Permeability: The flux of a fluorescent marker (e.g., FITC-dextran) from the apical to the basolateral chamber of the Transwell is measured to assess paracellular permeability.[9]

-

-

Molecular Analysis: After treatment, cells are lysed, and proteins are extracted for Western blot analysis to quantify the expression levels of tight junction proteins like ZO-1 and occludin.[1][2]

Visualized Mechanisms and Workflows

Anti-osteoporotic Potential

This compound has also been investigated for its potential in treating osteoporosis. A study using an ovariectomy (OVX)-induced osteoporosis model in rats demonstrated that this compound can improve bone health by modulating key regulators of bone remodeling.[10]

Efficacy in a Rat Model of Osteoporosis

Oral administration of this compound at doses of 10, 20, and 30 mg/kg for eight weeks in OVX rats led to significant improvements in several bone health parameters.[10]

Table 2: Quantitative Effects of this compound on Ovariectomy-Induced Osteoporosis in Rats

| Parameter | Control (OVX) | This compound (10 mg/kg) | This compound (20 mg/kg) | This compound (30 mg/kg) |

|---|---|---|---|---|

| Bone Mineral Density (BMD) | ||||

| Whole Femur | Decreased | Significantly Increased | Significantly Increased | Significantly Increased |

| Caput Femoris | Decreased | Significantly Increased | Significantly Increased | Significantly Increased |

| Distal Femur | Decreased | Significantly Increased | Significantly Increased | Significantly Increased |

| Proximal Femur | Decreased | Significantly Increased | Significantly Increased | Significantly Increased |

| Bone Remodeling Markers | ||||

| OPG (Osteoprotegerin) | Decreased | Significantly Increased | Significantly Increased | Significantly Increased |

| RANKL (Receptor Activator of NF-κB Ligand) | Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |

| Hormone Levels | ||||

| Estrogen (E2) | Decreased | Significantly Improved | Significantly Improved | Significantly Improved |

| Follicle-Stimulating Hormone (FSH) | Increased | Significantly Suppressed | Significantly Suppressed | Significantly Suppressed |

| Luteinizing Hormone (LH) | Increased | Significantly Suppressed | Significantly Suppressed | Significantly Suppressed |

| Cytokine Levels | ||||

| TNF-α | Increased | Reduced | Reduced | Reduced |

| IL-1β | Increased | Reduced | Reduced | Reduced |

| IL-6 | Increased | Reduced | Reduced | Reduced |

Note: "Significantly" indicates a p-value < 0.001 as reported in the source study.[10] Specific numerical values for all parameters were not consistently available in the reviewed literature.

Experimental Protocol: Ovariectomy-Induced Osteoporosis in Rats (Summary)

-

Animal Model: Swiss albino Wistar rats are used.

-

Procedure: Bilateral ovariectomy is performed to induce estrogen deficiency, which leads to bone loss. A sham-operated group serves as a control.

-

Treatment: Following recovery from surgery, rats are treated orally with this compound at doses of 10, 20, and 30 mg/kg for a period of eight weeks.[10]

-

Endpoint Analysis: At the end of the treatment period, bone mineral density is measured using techniques like dual-energy X-ray absorptiometry (DXA). Serum levels of hormones, cytokines, and bone turnover markers (OPG, RANKL) are quantified using ELISA kits.[10]

Visualized Mechanism of Action

Anticancer Potential

While less defined than its anti-inflammatory and anti-osteoporotic effects, this compound has shown promise as an anticancer agent. This is consistent with the known anticancer properties of other cucurbitane-type triterpenoids.

Efficacy in a Rat Model of Breast Cancer

In a study using a 7,12-dimethylbenz(a)anthracene (DMBA)-induced breast cancer model in rats, this compound demonstrated significant antitumor effects.

Table 3: Effects of this compound on DMBA-Induced Breast Cancer in Rats

| Parameter Assessed | Observation with this compound Treatment | Reference |

|---|---|---|

| Tumor Weight | Significantly downregulated | [5] |

| Tumor Incidence | Significantly downregulated | [5] |

| Tumor Markers | ||

| CA 15-3, AFP, CEA | Repressed | [5] |

| Inflammatory Markers | ||

| NF-κB, PGE2, COX-2 | Repressed | [5] |

| IL-1β, TNF-α, IL-6 | Repressed | [5] |

| Apoptosis Markers (mRNA expression) | ||

| Bcl-2 | Altered (likely decreased) | [5] |

| Bax | Altered (likely increased) | [5] |

| Caspase-3 | Altered (likely increased) |[5] |

Note: Specific dosages and quantitative data were not detailed in the available abstract.

Visualized Mechanism: Induction of Apoptosis

Key Signaling Pathways Modulated by this compound

The therapeutic effects of this compound are mediated through its interaction with several key intracellular signaling pathways involved in inflammation and cell survival.

The NLRP3 Inflammasome Pathway

This compound's potent anti-inflammatory effects in ulcerative colitis are, in large part, attributed to its ability to suppress the activation of the NLRP3 inflammasome.[1][2] This multi-protein complex is a critical component of the innate immune system that, when activated, leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.

NF-κB and STAT3 Signaling Pathways

While direct modulation of NF-κB and STAT3 by this compound is still under investigation, these pathways are central to inflammation and are often targeted by anti-inflammatory compounds. The suppression of pro-inflammatory cytokines and enzymes like COX-2 by this compound suggests a potential regulatory role on these pathways.[5][11]

Conclusion and Future Directions

This compound has emerged as a promising natural compound with significant therapeutic potential, particularly in the treatment of ulcerative colitis and osteoporosis. Its mechanisms of action, centered on the inhibition of key inflammatory pathways like the NLRP3 inflammasome and the modulation of cellular processes such as apoptosis and bone remodeling, provide a strong rationale for its further development.

Future research should focus on:

-

Elucidating Detailed Mechanisms: Further studies are needed to pinpoint the direct molecular targets of this compound within the NF-κB and STAT3 pathways.

-

Pharmacokinetics and Bioavailability: Comprehensive ADME (absorption, distribution, metabolism, and excretion) studies are required to optimize dosing and delivery methods.

-

Broadening Therapeutic Applications: The preliminary anticancer data warrants further investigation into the efficacy of this compound against a wider range of cancer cell lines and in more advanced preclinical cancer models.

-

Clinical Translation: Ultimately, well-designed clinical trials are necessary to validate the safety and efficacy of this compound in human patients for these conditions.

The existing body of evidence strongly supports continued investigation into this compound as a lead compound for the development of novel therapeutics for inflammatory diseases and potentially other conditions.

References

- 1. Frontiers | Assessing Intestinal Health. In Vitro and Ex vivo Gut Barrier Models of Farm Animals: Benefits and Limitations [frontiersin.org]

- 2. In Vitro and In Vivo Approaches to Determine Intestinal Epithelial Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound a natural cucurbitane-type triterpenoid attenuates dextran sulfate sodium (DSS)-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

- 6. socmucimm.org [socmucimm.org]

- 7. NCM460 Cells [cytion.com]

- 8. cytion.com [cytion.com]

- 9. An In Vitro Cell Model of Intestinal Barrier Function Using a Low-Cost 3D-Printed Transwell Device and Paper-Based Cell Membrane [mdpi.com]

- 10. Antiosteoporosis effect of this compound on ovariectomy-induced osteoporosis in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. oncotarget.com [oncotarget.com]

Bryodulcosigenin: A Technical Guide to Its Role in Traditional and Modern Medicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bryodulcosigenin, a cucurbitane-type triterpenoid isolated from the roots of Bryonia dioica, has a rich history in traditional medicine and is now emerging as a compound of significant interest for modern therapeutic applications. Traditionally, extracts of Bryonia have been used in homeopathic remedies for a variety of ailments, including joint pain, cough, and gastrointestinal disorders.[1] Contemporary scientific research has begun to validate these traditional uses, focusing on the potent anti-inflammatory properties of this compound. This technical guide provides an in-depth overview of the traditional uses, biological activities, and underlying molecular mechanisms of this compound, with a particular focus on its therapeutic potential in inflammatory conditions such as ulcerative colitis. Detailed experimental protocols and quantitative data are presented to support further research and drug development efforts.

Introduction: From Traditional Herb to Modern Therapeutic Target

Bryonia dioica, commonly known as white bryony, has been a part of European traditional medicine for centuries.[2][3] Its roots have been used to prepare remedies for a wide range of conditions, often related to inflammation and pain. The primary active constituents of Bryonia are a class of compounds known as cucurbitacins, with this compound being a key bioactive molecule.[4]

Recent pharmacological studies have honed in on the anti-inflammatory effects of this compound, demonstrating its ability to modulate key signaling pathways involved in the inflammatory response.[1][2] This has led to a growing interest in its potential as a lead compound for the development of new drugs targeting inflammatory diseases. This guide aims to bridge the gap between the traditional use of Bryonia and the modern scientific understanding of this compound, providing a comprehensive resource for the scientific community.

Biological Activities and Therapeutic Potential

The most well-documented biological activity of this compound is its potent anti-inflammatory effect.[1][2] This has been demonstrated in various in vitro and in vivo models, with a particular focus on inflammatory bowel disease (IBD), specifically ulcerative colitis.

Anti-inflammatory Effects in Ulcerative Colitis

Studies utilizing the dextran sulfate sodium (DSS)-induced colitis mouse model have shown that oral administration of this compound can significantly ameliorate the clinical and pathological features of the disease.[1][2]

Key findings include:

-

Improvement in disease activity index (DAI), including reduced weight loss, improved stool consistency, and decreased rectal bleeding.[1]

-

Increased colon length, a key indicator of reduced inflammation and damage.[1]

-

Alleviation of colonic histopathological damage, including reduced immune cell infiltration and preservation of the mucosal architecture.[1]

These findings suggest that this compound has a direct protective effect on the intestinal barrier and can suppress the inflammatory cascade in the gut.

Other Potential Therapeutic Applications

While the primary focus of recent research has been on ulcerative colitis, the anti-inflammatory properties of this compound suggest its potential in a broader range of inflammatory conditions. Traditional uses for joint pain and rheumatic conditions point towards its potential in arthritis and other autoimmune diseases.[1] Further research is warranted to explore these and other potential applications.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound.

| In Vivo Efficacy in DSS-Induced Colitis Model | |

| Parameter | Value |

| Animal Model | C57BL/6 Mice |

| Inducing Agent | 2.5% Dextran Sulfate Sodium (DSS) |

| This compound Dosage | 10 mg/kg/day (oral administration) |

| Treatment Duration | 64 days (chronic model) |

| Observed Effects | - Significantly improved colon length- Significantly reduced Disease Activity Index (DAI)- Alleviated colonic histopathological damage |

| Reference | Li, R., et al. (2022).[1][2] |

| In Vitro Anti-inflammatory Activity | |

| Parameter | Value |

| Cell Line | NCM460 (human normal colon mucosal epithelial cells) |

| Stimulus | TNF-α |

| Effect of this compound | - Reversed TNF-α-induced degradation of tight junction proteins (occludin and ZO-1)- Suppressed elevated apoptosis |

| Reference | Li, R., et al. (2022).[1][2] |

| In Vitro Cytotoxicity | |

| Cell Line | BL41 Burkitt's lymphoma cells |

| Compound | Bryonia dioica aqueous extract |

| IC50 | ~15.63 µg/ml |

| Reference | Khedir, A., et al. (2012). |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

Isolation and Purification of this compound from Bryonia dioica

This protocol is adapted from general methods for the isolation of cucurbitane triterpenoids.

-

Extraction:

-

Air-dried and powdered roots of Bryonia dioica are extracted with methanol at room temperature.

-

The methanol extract is then concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

The chloroform and ethyl acetate fractions, which typically contain triterpenoids, are collected.

-

-

Chromatographic Separation:

-

The active fractions are subjected to column chromatography on silica gel.

-

A gradient elution system, for example, a mixture of n-hexane and ethyl acetate with increasing polarity, is used to separate the compounds.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

Purification:

-

Fractions containing compounds with similar TLC profiles are pooled and further purified using preparative high-performance liquid chromatography (HPLC) on a C18 column.

-

A mobile phase of methanol and water is typically used for elution.

-

-

Structure Elucidation:

-

The purified compound's structure is confirmed as this compound using spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry.

-

In Vivo DSS-Induced Colitis Model

-

Animals: Male C57BL/6 mice (6-8 weeks old) are used.

-

Induction of Colitis:

-

Mice are provided with drinking water containing 2.5% (w/v) dextran sulfate sodium (DSS) for 7 consecutive days.

-

A control group receives regular drinking water.

-

-

Treatment:

-

This compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Mice in the treatment group receive a daily oral gavage of this compound (10 mg/kg) starting from the first day of DSS administration.

-

The vehicle control group receives the vehicle alone.

-

-

Monitoring and Analysis:

-

Body weight, stool consistency, and the presence of blood in the feces are monitored daily to calculate the Disease Activity Index (DAI).

-

At the end of the experiment (day 8 or as specified), mice are euthanized, and the entire colon is excised.

-

Colon length is measured from the cecum to the anus.

-

Distal colon segments are fixed in 10% formalin for histological analysis (H&E staining).

-

Other colon segments are snap-frozen in liquid nitrogen for molecular analysis (Western blot, qPCR).

-

Western Blot Analysis

-

Protein Extraction:

-

Frozen colon tissue or cell pellets are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors.

-

The lysate is centrifuged, and the supernatant containing the total protein is collected.

-

-

Protein Quantification:

-

Protein concentration is determined using a BCA protein assay kit.

-

-

SDS-PAGE and Transfer:

-

Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis.

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., NLRP3, ASC, Caspase-1, p-STAT3, STAT3, β-actin).

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.

-

Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin).

-

Quantitative Real-Time PCR (qPCR)

-

RNA Extraction:

-

Total RNA is extracted from frozen colon tissue or cells using a suitable RNA isolation reagent (e.g., TRIzol).

-

-

cDNA Synthesis:

-

First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

-

qPCR Reaction:

-

The qPCR reaction is performed using a SYBR Green-based qPCR master mix, the synthesized cDNA, and specific primers for the target genes (e.g., Il1b, Il6, Tnf, Nlrp3, Casp1) and a housekeeping gene (e.g., Gapdh).

-

-

Data Analysis:

-

The relative gene expression is calculated using the 2-ΔΔCt method, with the housekeeping gene used for normalization.

-

Molecular Mechanisms of Action

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary mechanisms identified to date are the inhibition of the NLRP3 inflammasome and the suppression of STAT3 phosphorylation.

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms.[5] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.

This compound has been shown to suppress the activation of the NLRP3 inflammasome.[1][2] This leads to a reduction in the cleavage of caspase-1 and a subsequent decrease in the secretion of mature IL-1β and IL-18.

Suppression of STAT3 Phosphorylation

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cytokine signaling and has been implicated in the pathogenesis of inflammatory diseases. Phosphorylation of STAT3 leads to its activation and translocation to the nucleus, where it promotes the expression of pro-inflammatory genes.

This compound has been shown to inhibit the phosphorylation of STAT3, thereby suppressing its activation. This leads to a downstream reduction in the expression of pro-inflammatory mediators.

Conclusion and Future Directions

This compound is a promising natural product with well-documented anti-inflammatory properties. Its traditional use in remedies for inflammatory conditions is now being substantiated by modern scientific research, which has elucidated its mechanisms of action, including the inhibition of the NLRP3 inflammasome and STAT3 signaling pathways.

The data presented in this guide highlight the therapeutic potential of this compound, particularly in the context of ulcerative colitis. However, further research is needed to fully realize its clinical potential. Key areas for future investigation include:

-

Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs could lead to the development of more potent and selective inhibitors of the NLRP3 inflammasome and STAT3.

-

Clinical Trials: Ultimately, well-designed clinical trials are necessary to establish the safety and efficacy of this compound in human patients with inflammatory diseases.

References

- 1. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 2. This compound a natural cucurbitane-type triterpenoid attenuates dextran sulfate sodium (DSS)-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. New cucurbitane-type triterpenoids from Bryonia aspera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Contradictory Effects of NLRP3 Inflammasome Regulatory Mechanisms in Colitis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Bryodulcosigenin from Bryonia dioica Roots

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bryodulcosigenin, a cucurbitane-type triterpenoid isolated from the roots of Bryonia dioica, has garnered significant interest within the scientific community for its potential therapeutic applications. This document provides detailed protocols for the extraction and purification of this compound, along with methods for evaluating its biological activity. Additionally, it summarizes the current understanding of its mechanism of action, including its role in modulating inflammatory and apoptotic signaling pathways.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C30H50O5 |

| Molecular Weight | 490.7 g/mol |

| Class | Cucurbitane Triterpenoid |

| Source | Roots of Bryonia dioica Jacq. |

| Appearance | White crystalline powder |

| Solubility | Soluble in methanol, ethanol, and other organic solvents. |

Extraction and Purification Protocol

This protocol outlines a general procedure for the extraction and isolation of this compound from the roots of Bryonia dioica. Optimization of specific parameters may be required based on the starting material and available equipment.

1. Plant Material Preparation:

-

Collect fresh, healthy roots of Bryonia dioica.

-

Thoroughly wash the roots with tap water to remove soil and debris.

-

Air-dry the roots in a well-ventilated area or use a plant dryer at a temperature not exceeding 40°C to prevent degradation of bioactive compounds.

-

Once completely dry, grind the roots into a fine powder using a mechanical grinder.

2. Extraction:

-

Maceration:

-

Soak the powdered root material in methanol (1:10 w/v) in a sealed container.

-

Agitate the mixture periodically for 72 hours at room temperature.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process three times with fresh solvent to ensure maximum yield.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude methanolic extract.

-

-

Alternative: Soxhlet Extraction:

-

Place the powdered root material in a thimble and extract with methanol using a Soxhlet apparatus for 24-48 hours.

-

Concentrate the resulting extract as described above.

-

3. Fractionation and Purification:

-

Liquid-Liquid Partitioning:

-

Dissolve the crude methanolic extract in a mixture of methanol and water (9:1 v/v).

-

Perform successive partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. This compound is expected to be enriched in the chloroform or ethyl acetate fraction.

-

-

Column Chromatography:

-

Pack a glass column with silica gel (60-120 mesh) using a suitable solvent system (e.g., a gradient of n-hexane and ethyl acetate).

-

Apply the concentrated chloroform or ethyl acetate fraction to the top of the column.

-

Elute the column with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. For example, start with 100% n-hexane and gradually increase the percentage of ethyl acetate.

-

Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., chloroform:methanol, 95:5 v/v). Visualize the spots under UV light or by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid).

-

Combine the fractions containing the compound of interest based on the TLC profile.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For final purification, subject the enriched fractions to Prep-HPLC using a C18 column.

-

Use a mobile phase consisting of a gradient of acetonitrile and water.

-

Monitor the elution profile with a UV detector.

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain pure this compound.

-

4. Structure Elucidation and Quantification:

-

Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; 1H and 13C), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR).

-

Quantify the amount of this compound in the extracts and purified fractions using High-Performance Liquid Chromatography (HPLC) with a suitable standard.

Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

Biological Activity and Cytotoxicity

While specific IC50 values for purified this compound against a wide range of cancer cell lines are not extensively documented in publicly available literature, studies on crude extracts of Bryonia dioica roots have demonstrated significant antiproliferative and cytotoxic effects.

Table 1: Antiproliferative Activity of Bryonia dioica Root Extracts

| Cell Line | Extract Type | IC50 Value (µg/mL) | Reference |

| T-24 (Bladder Carcinoma) | Methanolic | 14 ± 3 | [1] |

| HT-29 (Colon Adenocarcinoma) | Methanolic | 48 ± 4 | [1] |

| Hep G-2 (Hepatocellular Carcinoma) | Methanolic | 18 ± 2 | [1] |

| BL41 (Burkitt's Lymphoma) | Aqueous | ~15.63 | [2] |

Note: The data presented above is for crude extracts and not for purified this compound. Further studies are required to determine the specific cytotoxicity of the pure compound.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol describes a standard method for assessing the cytotoxic effects of this compound on cancer cell lines.

1. Materials:

-

Cancer cell line of interest (e.g., HepG2, MCF-7, etc.)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

2. Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

After 24 hours, remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Mechanism of Action: Signaling Pathways

This compound has been shown to exert its biological effects through the modulation of key signaling pathways involved in inflammation and apoptosis.

Inhibition of the NLRP3 Inflammasome Pathway

The NLRP3 (NOD-like receptor family, pyrin domain-containing 3) inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating inflammatory caspases and processing pro-inflammatory cytokines like IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. This compound has been found to suppress the activation of the NLRP3 inflammasome.

Caption: this compound inhibits the assembly of the NLRP3 inflammasome.

Induction of Apoptosis via the Mitochondrial Pathway

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis and eliminating damaged or cancerous cells. This compound has been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway. This pathway is characterized by the release of cytochrome c from the mitochondria, which leads to the activation of a cascade of caspases, ultimately resulting in cell death.

Caption: this compound induces apoptosis via the mitochondrial pathway.

Conclusion

This compound, a natural compound from Bryonia dioica roots, exhibits promising anti-inflammatory and pro-apoptotic properties. The protocols and information provided herein serve as a valuable resource for researchers investigating its therapeutic potential. Further studies are warranted to fully elucidate its mechanism of action and to establish its efficacy and safety in preclinical and clinical settings.

References

Application Note: HPLC Analysis of Bryodulcosigenin

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Bryodulcosigenin in various sample matrices using High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a naturally occurring cucurbitane-type triterpenoid compound found in plants such as Bryonia dioica[1][2][3]. These types of compounds have garnered significant interest in the pharmaceutical industry due to their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties[1]. As research into the therapeutic potential of this compound continues, robust and reliable analytical methods for its quantification are crucial for quality control, pharmacokinetic studies, and formulation development.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. This application note details a reversed-phase HPLC (RP-HPLC) method suitable for the analysis of this compound.

Principle

This method utilizes RP-HPLC with a C18 column to separate this compound from other components in the sample matrix. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase (C18) and a polar mobile phase. A gradient elution with a mixture of acetonitrile and water, modified with an acid for better peak shape, is employed. Detection is performed using a UV detector at a low wavelength, as many triterpenoids lack strong chromophores at higher wavelengths[4].

Experimental Protocol

3.1. Apparatus and Materials

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Quaternary or Binary pump

-

Autosampler

-

Column oven

-

UV-Vis or Photodiode Array (PDA) detector

-

-

C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Data acquisition and processing software

-

Analytical balance

-

pH meter

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.45 µm)[5]

-

HPLC vials

3.2. Reagents and Standards

-

This compound reference standard (purity ≥ 98%)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Phosphoric acid (85%, analytical grade) or Trifluoroacetic acid (TFA, HPLC grade)

-

Methanol (HPLC grade)

3.3. Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. Below are general guidelines for solid (e.g., plant material) and liquid (e.g., plasma) samples.

3.3.1. Extraction from Plant Material

-

Grinding: Grind the dried plant material into a fine powder.

-

Extraction: Accurately weigh a portion of the powdered sample and extract with a suitable solvent (e.g., methanol or ethanol) using techniques such as sonication or Soxhlet extraction. The choice of solvent and extraction method may need to be optimized for the specific plant matrix.

-

Filtration: Filter the extract to remove solid plant debris.

-

Concentration: Evaporate the solvent from the filtrate under reduced pressure.

-

Reconstitution: Reconstitute the dried extract in the mobile phase or a suitable solvent mixture.

-

Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial[5][6].

3.3.2. Preparation of Liquid Samples (e.g., Plasma)

-

Protein Precipitation: For samples containing proteins, such as plasma, a protein precipitation step is necessary[7]. Add a precipitating agent (e.g., cold acetonitrile or perchloric acid) to the sample, vortex, and centrifuge to pellet the precipitated proteins[7][8].

-

Supernatant Collection: Carefully collect the supernatant.

-

Evaporation and Reconstitution (Optional): If necessary, evaporate the supernatant to dryness and reconstitute in the mobile phase.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial[5][8].

3.4. Chromatographic Conditions

The following are recommended starting conditions and may require optimization for specific applications.

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Phosphoric Acid or 0.1% TFA |

| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid or 0.1% TFA |

| Gradient Program | Time (min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 205 nm[9] |

3.5. Data Analysis

-

Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

-

Quantification: Construct a calibration curve by injecting a series of known concentrations of the this compound reference standard. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Data Presentation

Table 1: Summary of HPLC Method Parameters for this compound Analysis

| Parameter | Value |

| Instrument | High-Performance Liquid Chromatograph |

| Column | C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: Water + 0.1% Phosphoric AcidB: Acetonitrile + 0.1% Phosphoric Acid |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV-Vis or PDA |

| Detection Wavelength | 205 nm |

| Run Time | 30 minutes |

Visualization

Experimental Workflow for this compound HPLC Analysis

Caption: Workflow for this compound analysis by HPLC.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound a natural cucurbitane-type triterpenoid attenuates dextran sulfate sodium (DSS)-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 4. researchgate.net [researchgate.net]

- 5. nacalai.com [nacalai.com]

- 6. remasto.com [remasto.com]

- 7. youtube.com [youtube.com]

- 8. cores.emory.edu [cores.emory.edu]

- 9. Quantification of Triterpene Saponins of Hedera Helix Spray-Dried Extract by HPLC [jonuns.com]

Application Notes and Protocols for the Mass Spectrometry of Bryodulcosigenin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bryodulcosigenin is a cucurbitane-type triterpenoid with significant anti-inflammatory properties, making it a compound of interest for pharmaceutical research and drug development.[1][2] Accurate and sensitive analytical methods are crucial for its quantification in biological matrices and for quality control during drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of such compounds due to its high selectivity and sensitivity.[3] This document provides detailed application notes and protocols for the mass spectrometric analysis of this compound.

Chemical Properties of this compound

A clear understanding of the chemical properties of this compound is fundamental for the development of analytical methods.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₅₀O₄ | --INVALID-LINK-- |

| Molecular Weight | 474.7 g/mol | --INVALID-LINK-- |

| Synonyms | 11-Oxomogrol | --INVALID-LINK-- |

| Chemical Structure | (3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3-hydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one | --INVALID-LINK-- |

Mass Spectrometry Analysis

Electrospray ionization (ESI) is the preferred ionization technique for cucurbitane triterpenoids, often in negative ion mode, which can provide simple and informative spectra. Tandem mass spectrometry (MS/MS) is employed for structural elucidation and quantitative analysis using Multiple Reaction Monitoring (MRM).

Predicted Fragmentation Pattern of this compound

Based on the fragmentation patterns of structurally similar cucurbitacins and triterpenoid saponins, the MS/MS fragmentation of this compound is expected to involve neutral losses from the side chain and cleavages within the triterpenoid core.

-

Precursor Ion: In negative ESI mode, the precursor ion is expected to be the deprotonated molecule [M-H]⁻ at m/z 473.4.

-

Major Fragment Ions:

-

Loss of water (H₂O) from the hydroxyl groups is a common fragmentation pathway for triterpenoids.

-

Cleavage of the C-C bond in the side chain can lead to significant fragment ions.

-

Retro-Diels-Alder reactions within the ring structure can also occur, providing structural information.

-

Hypothetical Quantitative Data for this compound MS/MS

The following table summarizes the predicted m/z values for precursor and product ions of this compound that can be used for developing an MRM method.

| Analyte | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Collision Energy (eV) (Predicted) | Polarity |

| This compound | 473.4 | 455.4 | 20 | Negative |

| This compound | 473.4 | 437.4 | 25 | Negative |

| This compound | 473.4 | 395.3 | 30 | Negative |

| This compound | 473.4 | 121.1 | 40 | Negative |

Experimental Protocols

Protocol 1: Sample Preparation from Biological Matrices (Plasma)

This protocol describes a liquid-liquid extraction (LLE) method for the extraction of this compound from plasma samples.

Materials:

-

Plasma sample

-

This compound standard solution

-

Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)

-

Methyl tert-butyl ether (MTBE)

-

Acetonitrile (ACN)

-

Water (LC-MS grade)

-

Formic acid

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard solution.

-

Add 500 µL of MTBE.

-

Vortex for 2 minutes to ensure thorough mixing.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Carefully transfer the upper organic layer to a clean microcentrifuge tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of 50:50 (v/v) acetonitrile/water with 0.1% formic acid.

-

Vortex for 30 seconds.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of this compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer (e.g., Triple Quadrupole) with an ESI source

LC Parameters:

-

Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient:

-

0-1 min: 30% B

-

1-8 min: 30-95% B

-

8-10 min: 95% B

-

10-10.1 min: 95-30% B

-

10.1-12 min: 30% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Capillary Voltage: -3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

Collision Gas: Argon

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) using the transitions from the quantitative data table.

Visualizations

Experimental Workflow